

# (R)-Linalyl Acetate: A Technical Overview of its Properties, Synthesis, and Biological Activity

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## Compound of Interest

Compound Name: (R)-Linalyl acetate

Cat. No.: B100108

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Shanghai, China - **(R)-Linalyl acetate**, a naturally occurring monoterpene ester, is a key aromatic compound found in various essential oils, notably from lavender and bergamot. This technical guide provides an in-depth overview of its chemical properties, synthesis, and biological activities, with a focus on its anti-inflammatory effects and modulation of cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the fields of drug development and natural product chemistry.

## Core Properties of (R)-Linalyl Acetate

**(R)-Linalyl acetate** is the (R)-enantiomer of linalyl acetate. Its fundamental chemical and physical properties are summarized below.

| Property          | Value  | Reference |
|-------------------|--|-----------|
| CAS Number        | 16509-46-9   | [1]       |
| Molecular Formula | C <sub>12</sub> H <sub>20</sub> O <sub>2</sub>           | [1]       |
| Molecular Weight  | 196.29 g/mol   | [1]       |
| Appearance        | Colorless liquid   | [2]       |
| Odor              | Floral, sweet, citric, with minty and caraway-like notes | [2]       |
| Boiling Point     | 220 °C   | [3]       |
| Log P             | 3.93   | [3]       |

## Enantioselective Synthesis of (R)-Linalyl Acetate

The controlled synthesis of the (R)-enantiomer of linalyl acetate is crucial for studying its specific biological effects. A common and effective method involves the acetylation of (-)-(R)-linalool.

## Experimental Protocol: Acetylation of (-)-(R)-Linalool

This protocol describes a laboratory-scale synthesis of **(R)-linalyl acetate**.

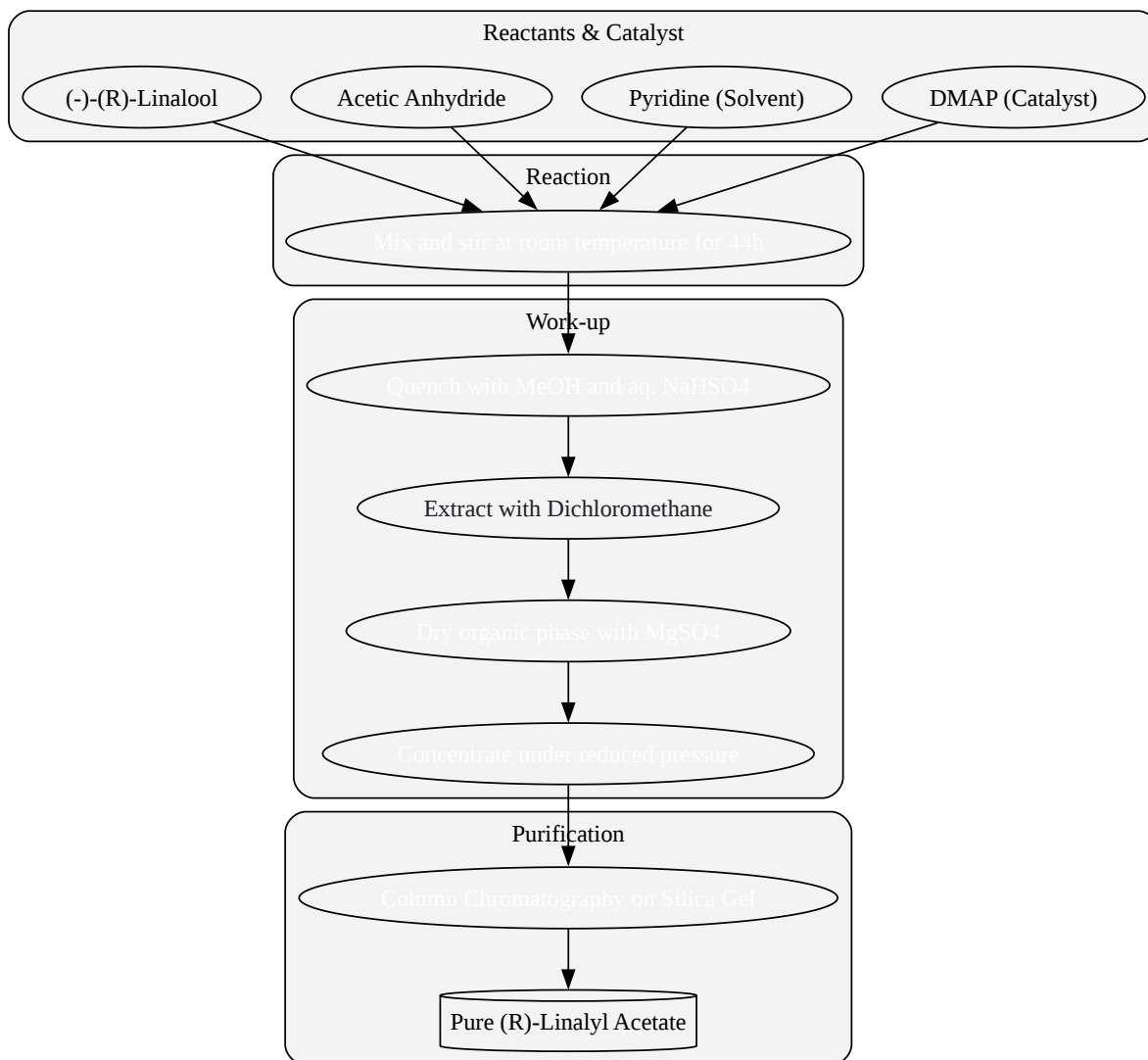
Materials:

- (-)-(R)-Linalool
- Acetic anhydride (Ac<sub>2</sub>O)
- Pyridine
- 4-Dimethylaminopyridine (DMAP)
- Methanol (MeOH)
- Aqueous sodium bisulfate (NaHSO<sub>4</sub>)

- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography
- Hexane
- Ethyl acetate ( $\text{EtOAc}$ )

Procedure:

- To a solution of (-)-(R)-linalool in pyridine, add acetic anhydride and a catalytic amount of DMAP.
- Stir the reaction mixture at room temperature for approximately 44 hours.
- Quench the reaction by adding methanol followed by aqueous sodium bisulfate.
- Extract the mixture with dichloromethane.
- Combine the organic layers and dry over magnesium sulfate.
- Concentrate the solution under reduced pressure.
- Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane to 10% ethyl acetate in hexane to afford pure **(R)-linalyl acetate**.



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## Biological Activity: Anti-inflammatory Effects

**(R)-Linalyl acetate**, often in conjunction with its corresponding alcohol, (-)-linalool, has demonstrated notable anti-inflammatory properties. The anti-inflammatory activity has been evaluated in vivo using animal models.

### In Vivo Anti-inflammatory Activity of (-)-Linalool

A study investigating the anti-inflammatory properties of (-)-linalool, the naturally occurring enantiomer that is structurally related to **(R)-linalyl acetate**, utilized the carrageenan-induced paw edema model in rats.<sup>[4][5]</sup> This is a widely accepted acute inflammation model.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

- **Animals:** Male Wistar rats are typically used.
- **Test Substance Administration:** (-)-Linalool is administered systemically (e.g., intraperitoneally) at various doses.
- **Induction of Inflammation:** A sub-plantar injection of a carrageenan solution into the right hind paw of the rats induces localized edema.
- **Measurement of Edema:** The volume of the paw is measured at specific time intervals after the carrageenan injection using a plethysmometer.
- **Data Analysis:** The percentage of edema inhibition is calculated by comparing the paw volume of the treated group with that of a control group.

Quantitative Data:

The study on (-)-linalool revealed a dose-dependent anti-inflammatory effect.<sup>[4][5]</sup>

| Treatment    | Dose (mg/kg) | Time after Carrageenan | Edema Inhibition (%) |
|--------------|--------------|------------------------|----------------------|
| (-)-Linalool | 25           | 3 hours                | 28%                  |
| (-)-Linalool | 25           | 5 hours                | 25%                  |
| (-)-Linalool | 50           | 1 hour                 | 58%                  |
| (-)-Linalool | 75           | 1 hour                 | 60%                  |

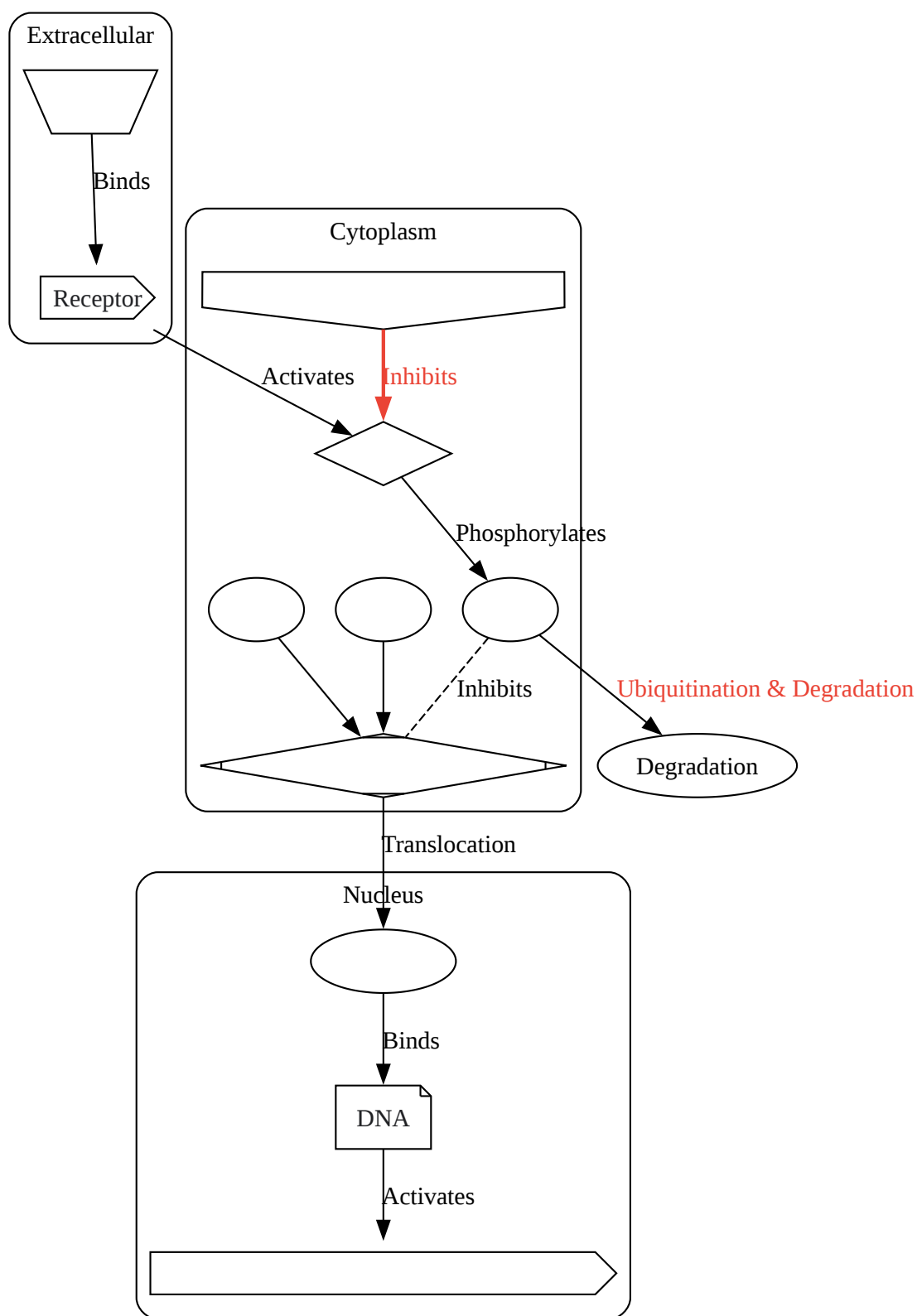
It is important to note that linalyl acetate is considered a pro-drug of linalool, meaning it is metabolized to the alcohol form in the body.[6] The effects of linalyl acetate on local edema were observed to be less pronounced and more delayed compared to linalool.[4][5]

## Mechanism of Action: Modulation of the NF- $\kappa$ B Signaling Pathway

The anti-inflammatory effects of linalyl acetate are believed to be mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF- $\kappa$ B) signaling pathway.[7][8] NF- $\kappa$ B is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

In its inactive state, NF- $\kappa$ B is sequestered in the cytoplasm by inhibitor of  $\kappa$ B (I $\kappa$ B) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), I $\kappa$ B is phosphorylated and subsequently degraded. This allows NF- $\kappa$ B to translocate to the nucleus, where it binds to DNA and activates the transcription of target genes, including those for inflammatory cytokines like IL-6.

Studies on racemic linalyl acetate have shown that it can down-regulate the NF- $\kappa$ B signaling pathway in HepG2 cells.[7] Linalyl acetate was found to inhibit the phosphorylation of p65 (a subunit of NF- $\kappa$ B) and I $\kappa$ B $\alpha$ , leading to the suppression of NF- $\kappa$ B activation and a subsequent reduction in the expression of IL-6.[8]



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## Conclusion

**(R)-Linalyl acetate** is a significant natural compound with well-defined chemical properties and established methods for its enantioselective synthesis. Its biological activity, particularly its anti-inflammatory effects, is of considerable interest to the scientific community. The modulation of the NF- $\kappa$ B signaling pathway appears to be a key mechanism underlying these effects. Further research focusing specifically on the (R)-enantiomer is warranted to fully elucidate its therapeutic potential and to develop novel applications in the pharmaceutical and wellness industries.

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